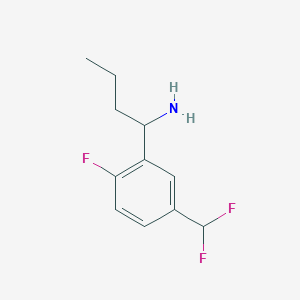
4-Aminochromane-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminochromane-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a chromane ring system substituted with an amino group and a carboxylic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminochromane-7-carboxylic acid hydrochloride can be achieved through various synthetic routes. One common method involves the use of salicylic aldehydes and their imino derivatives. The reaction typically involves the formation of an intermediate o-quinone methide, which undergoes a Diels-Alder reaction with enamines to form the chromane ring system . The reaction conditions often include the use of a weak base and moderate to high temperatures to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production methods for this compound hydrochloride are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would likely be applied to produce this compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminochromane-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted chromane derivatives.
Aplicaciones Científicas De Investigación
4-Aminochromane-7-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-Aminochromane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminochromane: Similar structure but lacks the carboxylic acid group.
4-Hydroxychromane: Contains a hydroxyl group instead of an amino group.
Chromane-2-carboxylic acid: Similar structure but lacks the amino group.
Uniqueness
4-Aminochromane-7-carboxylic acid hydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the chromane ring system. This dual functionality allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
4-amino-3,4-dihydro-2H-chromene-7-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-2,5,8H,3-4,11H2,(H,12,13) |
Clave InChI |
FNENGAZBLZPVGV-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C1N)C=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


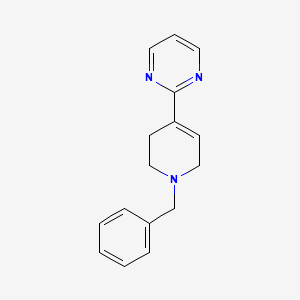

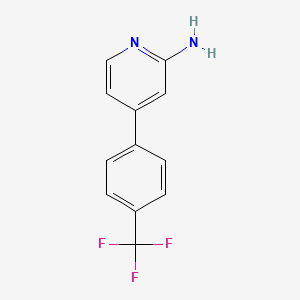
![(3AS,7aR)-octahydrofuro[3,4-c]pyridine](/img/structure/B12971123.png)

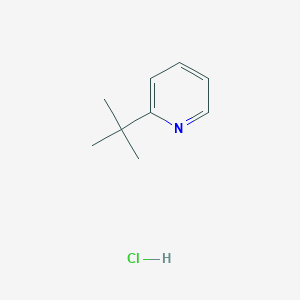


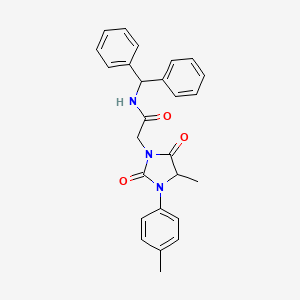

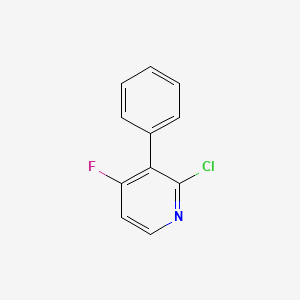
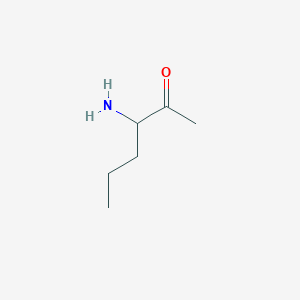
![4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12971193.png)
